molecular formula C11H9NO2 B2909703 Quinolin-2-ylacetic acid CAS No. 284477-00-5

Quinolin-2-ylacetic acid

Cat. No.: B2909703
CAS No.: 284477-00-5
M. Wt: 187.198
InChI Key: FPDPFLYDDGYGKP-UHFFFAOYSA-N
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Description

Quinolin-2-ylacetic acid is an organic compound that belongs to the quinoline family Quinoline is a heterocyclic aromatic organic compound with a double-ring structure consisting of a benzene ring fused to a pyridine ring this compound is characterized by the presence of an acetic acid moiety attached to the quinoline ring at the 2-position

Mechanism of Action

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-(Quinolin-2-YL)acetic acid are largely derived from its quinoline structure. Quinoline nucleus is known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Quinoline derivatives have been found to exhibit a broad range of biological activities, including antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities . These activities suggest that 2-(Quinolin-2-YL)acetic acid may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Quinoline derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinolin-2-ylacetic acid can be achieved through several methods. One common approach involves the reaction of quinoline with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the chlorine atom in chloroacetic acid is replaced by the quinoline moiety, resulting in the formation of this compound.

Another method involves the use of quinoline-2-carboxaldehyde as a starting material. This compound can be reacted with malonic acid in the presence of a base to form this compound through a Knoevenagel condensation reaction followed by decarboxylation.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Quinolin-2-ylacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form this compound derivatives with different functional groups.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohol or amine derivatives.

    Substitution: The acetic acid moiety can undergo substitution reactions with various nucleophiles, leading to the formation of different quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield quinolin-2-ylacetaldehyde, while reduction can produce quinolin-2-ylmethanol.

Scientific Research Applications

Quinolin-2-ylacetic acid has a wide range of scientific research applications, including:

    Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways.

    Medicine: this compound derivatives have shown potential as therapeutic agents for the treatment of diseases such as cancer, malaria, and bacterial infections.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Quinolin-2-ylacetic acid can be compared with other similar compounds, such as:

    Quinoline-2-carboxylic acid: Similar in structure but with a carboxylic acid group instead of an acetic acid moiety.

    Quinoline-4-carboxylic acid: Differing in the position of the carboxylic acid group on the quinoline ring.

    Quinoline-2-methanol: Featuring a hydroxyl group instead of an acetic acid moiety.

The uniqueness of this compound lies in its specific functional group arrangement, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-quinolin-2-ylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c13-11(14)7-9-6-5-8-3-1-2-4-10(8)12-9/h1-6H,7H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPDPFLYDDGYGKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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